molecular formula C20H29F3N4O B1672381 (4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone

(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone

Cat. No.: B1672381
M. Wt: 398.5 g/mol
InChI Key: AHHPKVQYHXNBQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GSK334429 involves several steps, starting with the preparation of the core structure, which includes a diazepane ring and a piperidine ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these rings . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

GSK334429 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

GSK334429 exerts its effects by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking this receptor, GSK334429 increases the release of neurotransmitters such as histamine, acetylcholine, norepinephrine, and dopamine, which are crucial for cognitive processes and pain modulation .

Comparison with Similar Compounds

GSK334429 is unique due to its high affinity and selectivity for the histamine H3 receptor. Similar compounds include:

These compounds share some structural similarities but differ in their receptor selectivity and therapeutic applications.

Properties

Molecular Formula

C20H29F3N4O

Molecular Weight

398.5 g/mol

IUPAC Name

(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone

InChI

InChI=1S/C20H29F3N4O/c1-15(2)25-8-3-9-27(13-12-25)19(28)16-6-10-26(11-7-16)17-4-5-18(24-14-17)20(21,22)23/h4-5,14-16H,3,6-13H2,1-2H3

InChI Key

AHHPKVQYHXNBQN-UHFFFAOYSA-N

SMILES

CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F

Canonical SMILES

CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(1-methylethyl)-4-((1-(6-(trifluoromethyl)-3-pyridinyl)-4-piperidinyl)carbonyl)hexahydro-1H-1,4-diazepine
GSK 334429
GSK-334429
GSK334429

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 2
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(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 3
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(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 5
Reactant of Route 5
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone

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